molecular formula C18H25N3OS B2962599 1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897484-29-6

1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No. B2962599
CAS RN: 897484-29-6
M. Wt: 331.48
InChI Key: FFPNHMLYUKOQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one, also known as DMCM, is a chemical compound that has been widely used in scientific research for its unique properties. DMCM is a benzodiazepine receptor antagonist, which means that it can block the effects of benzodiazepines, a class of drugs that are commonly used as sedatives and anxiolytics. DMCM has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and toxicology.

Scientific Research Applications

Antibacterial Activity

The benzothiazole moiety is known for its antibacterial properties. Research indicates that derivatives of benzothiazole, such as the one , can be synthesized and evaluated for their effectiveness against bacterial strains. For instance, compounds with similar structures have shown activity against Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) around 500 µg/mL . This suggests potential applications in developing new antibacterial agents.

Antitubercular Agents

Benzothiazole derivatives have been studied for their potential as antitubercular compounds. These compounds can be synthesized through various methods, including diazo-coupling and Knoevenagel condensation, and have shown inhibitory effects against Mycobacterium tuberculosis . The compound could be explored for its efficacy in treating tuberculosis, given its structural similarity to these derivatives.

Antipsychotic Drug Development

Piperazine, another component of the compound, is associated with antipsychotic effects. Derivatives that contain both isothiazole and piperazine moieties act as dopamine and serotonin antagonists and are used in antipsychotic drug substances . This compound could be a candidate for the development of new antipsychotic medications.

Anti-HIV Activity

Piperazine derivatives are also recognized for their anti-HIV properties. The compound’s structure, which includes a piperazine ring, might contribute to its potential application in anti-HIV drug development. Previous studies have shown that certain piperazine derivatives exhibit significant anti-HIV-1 activity .

Oxidosqualene Cyclase Inhibition

Benzothiazole derivatives have been identified as inhibitors of oxidosqualene cyclase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, such compounds could be used to develop treatments for hypercholesterolemia and related cardiovascular diseases .

Drug Likeness and “Drugability”

The compound’s potential for being developed into a pharmacological drug can be assessed by its drug likeness or “drugability” according to Lipinski’s rule of five. This assessment helps determine whether a compound has the properties that would make it a suitable oral drug in humans .

properties

IUPAC Name

1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-4-5-6-16(22)20-7-9-21(10-8-20)18-19-17-14(3)11-13(2)12-15(17)23-18/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPNHMLYUKOQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.